![molecular formula C21H23NO2 B12552431 Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone CAS No. 189109-49-7](/img/structure/B12552431.png)
Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone: is a complex organic compound that features a piperidine ring, an oxirane ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the reaction of a suitable alkene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions.
Attachment to the Piperidine Ring: The oxirane intermediate is then reacted with a piperidine derivative. This step often requires the use of a base, such as sodium hydride, to facilitate the nucleophilic attack on the oxirane ring.
Final Coupling with the Phenyl Group: The final step involves coupling the piperidine-oxirane intermediate with a phenyl group. This can be achieved through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
相似化合物的比较
Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone can be compared with other similar compounds, such as:
Phenyl(4-{[(2R,3R)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone: This isomer differs in the stereochemistry of the oxirane ring, which can significantly affect its reactivity and biological activity.
Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}pyrrolidin-1-yl)methanone: This compound features a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.
Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}morpholin-1-yl)methanone: The presence of a morpholine ring introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in research and development.
属性
CAS 编号 |
189109-49-7 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
phenyl-[4-[[(2S,3S)-3-phenyloxiran-2-yl]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H23NO2/c23-21(18-9-5-2-6-10-18)22-13-11-16(12-14-22)15-19-20(24-19)17-7-3-1-4-8-17/h1-10,16,19-20H,11-15H2/t19-,20-/m0/s1 |
InChI 键 |
JQWANZPBIZUNRK-PMACEKPBSA-N |
手性 SMILES |
C1CN(CCC1C[C@H]2[C@@H](O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCC1CC2C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


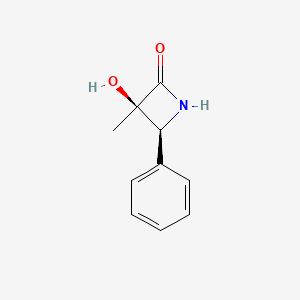


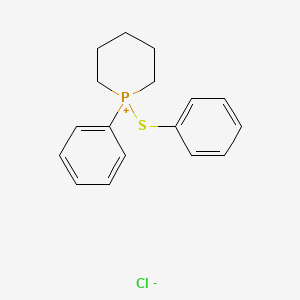
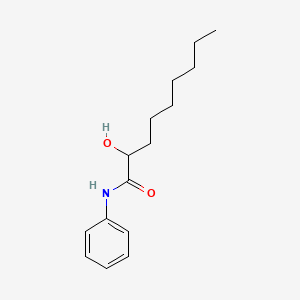
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
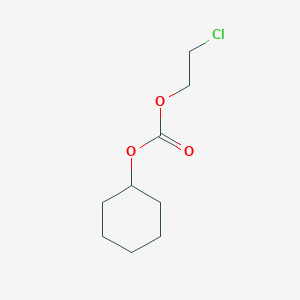

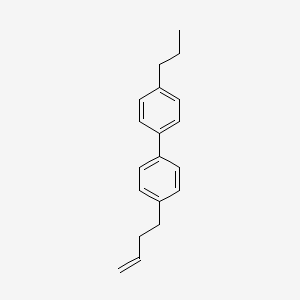
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
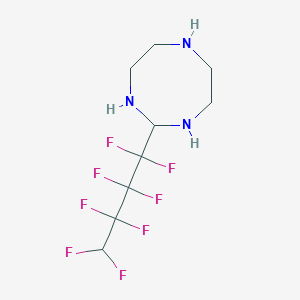


![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
